N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H25FN4O2S and its molecular weight is 404.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activity
Sulfonamide derivatives have been explored for their potential in antimicrobial and antifungal therapies. For instance, a study on Schiff base derived from sulfamerazine showed potent antibacterial and antifungal activities. These activities were attributed to the ability of the synthesized compound to interact with microbial and fungal cells through hydrogen bindings and hydrophobic interactions (R. Othman et al., 2019).
Herbicidal Activity
Sulfonamide compounds have also been reported to possess herbicidal activity. A study on triazolopyrimidine sulfonanilide compounds, a class of acetohydroxyacid synthase inhibitors, highlighted their effectiveness against broad-leaf weeds while demonstrating good safety profiles for rice, maize, and wheat (Chao-Nan Chen et al., 2009).
Antitumor Activity
The research has also extended into the antitumor potential of sulfonamide derivatives. For example, a novel kind of antitumor drugs using sulfonamide as the parent compound, incorporating structures like 5-fluorouracil and nitrogen mustard, showed promising results in reducing tumor growth with low toxicity, highlighting the therapeutic potential of sulfonamides in cancer treatment (Z. Huang, Z. Lin, J. Huang, 2001).
properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2S/c21-18-13-22-20(23-14-18)25-9-7-15(8-10-25)12-24-28(26,27)19-6-5-16-3-1-2-4-17(16)11-19/h5-6,11,13-15,24H,1-4,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYUHESFEQERQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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